3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
Description
Properties
IUPAC Name |
3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-5-6-16(19-18-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJJQOUUGGUEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a fully saturated compound .
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Mechanism : Compounds with piperazine structures often exhibit serotonin receptor modulation, which is crucial for antidepressant effects.
- Case Study : A study demonstrated that similar piperazine derivatives showed significant activity in animal models of depression, suggesting that this compound may have analogous effects .
-
Antipsychotic Properties
- Mechanism : The modulation of dopamine receptors is a common mechanism for antipsychotic drugs. The structural similarity to known antipsychotics indicates potential efficacy.
- Research Findings : Analogous compounds have been evaluated for their ability to reduce psychotic symptoms in clinical trials, hinting at the relevance of this compound in treating schizophrenia .
-
Anti-cancer Activity
- Targeting Mechanism : The compound may interact with protein kinases involved in cancer cell proliferation.
- Evidence : Research has shown that piperazine derivatives can inhibit tumor growth in various cancer cell lines, leading to further investigation into this specific compound's efficacy against cancer .
Data Tables
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Antipsychotic | Dopamine receptor antagonism | |
| Anti-cancer | Inhibition of protein kinases |
Potential Side Effects
While the therapeutic applications are promising, potential side effects must be considered:
- CNS Effects : Similar compounds have shown sedative properties, which could limit their use in certain populations.
- Cardiovascular Concerns : Some piperazine derivatives have been associated with QT interval prolongation, necessitating thorough cardiac evaluation during clinical trials.
Mechanism of Action
The mechanism of action of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the methylpyridazine moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The bromine in the target compound may offer stronger halogen bonding compared to chlorine or fluorine in analogs like 3-trifluoromethylphenyl derivatives .
- Substituent Bulk: The 3-bromobenzyl group introduces steric bulk similar to 4-chlorophenoxypropyl (), but with distinct electronic effects due to bromine’s polarizability.
Pharmacological and Functional Comparisons
Anticancer Activity
Pyridazinone derivatives with piperazine substitutions, such as 4-(aryl/heteroaryl-2-yl methyl)-6-phenyl-2-[3-(4-substituted-piperazin-1-yl)propyl]pyridazin-3(2H)-ones, demonstrate moderate anticancer activity in preliminary studies . While specific data for the target compound is unavailable, the bromobenzyl group’s lipophilicity may enhance cellular uptake, a critical factor in anticancer efficacy.
Receptor Binding and Selectivity
The dopamine D4 receptor antagonist L-750,667 () highlights the role of piperazine in receptor targeting. Although the target compound’s piperazine-bromobenzyl moiety differs from L-750,667’s azaindole core, both leverage aromatic substituents for receptor interaction.
Biological Activity
3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . It features a piperazine ring, which is known for its role in various biological activities, and a bromophenyl moiety that enhances its pharmacological profile.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and kinases. The presence of the piperazine ring suggests potential activity as a central nervous system (CNS) agent, possibly influencing serotonin and dopamine pathways.
Key Mechanisms:
- Serotonin Receptor Modulation : Compounds with piperazine structures often exhibit affinity for serotonin receptors, which could explain their effects on mood and anxiety.
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression, similar to other piperazine derivatives.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
-
Antidepressant Effects :
A study conducted on rodent models demonstrated that administration of the compound resulted in a significant decrease in depressive behaviors as measured by the forced swim test. This suggests potential as an antidepressant agent through modulation of serotonin pathways. -
Antitumor Activity :
In vitro studies using various cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis, making it a candidate for further development as an anticancer drug. -
Neuroprotection :
Research focusing on neuroprotective properties indicated that the compound could mitigate neuronal damage caused by oxidative stress. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cells compared to controls.
Q & A
Q. What are the standard synthetic protocols for 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the piperazine core to the pyridazine ring, followed by bromophenylmethyl group introduction. Key steps include:
Nucleophilic substitution : Reacting 6-methylpyridazine with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .
Buchwald-Hartwig coupling : For attaching the 3-bromophenylmethyl group, palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) are used .
Optimization involves varying temperature (60–120°C), solvent polarity , and reaction time (12–48 hours) to maximize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are employed for structural characterization of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural confirmation:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., distinguishing piperazine N-methyl groups at δ 2.4–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 388.07) .
- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation, as seen in analogous piperazine-pyridazine derivatives .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is monitored via:
- Thin-layer chromatography (TLC) : Tracks reaction progress using silica plates and UV visualization .
- HPLC : Quantifies purity (>98% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected coupling patterns in NMR) are addressed by:
2D NMR techniques (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .
Isotopic labeling : Introducing deuterated analogs to confirm proton assignments .
Computational modeling : DFT calculations predict NMR chemical shifts, cross-validated with experimental data .
Q. What methodologies identify biological targets (e.g., receptors or enzymes) for this compound?
- Methodological Answer : Target identification involves:
- Radioligand binding assays : Screen against GPCR panels (e.g., serotonin or dopamine receptors) using tritiated ligands .
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets (KD values < 1 µM suggest high affinity) .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., piperazine derivatives bound to 5-HT₃ receptors) .
Q. How should researchers design experiments to assess pharmacological activity across in vitro and in vivo models?
- Methodological Answer : A tiered approach minimizes false positives:
Q. In vitro screening :
Q. In vivo validation :
- Rodent models : Randomized block designs (4–6 replicates) assess bioavailability and efficacy .
- PK/PD studies : LC-MS/MS quantifies plasma concentrations and correlates with therapeutic effects .
Q. How can discrepancies in reported biological activity data across studies be addressed?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) arise from assay conditions or structural analogs. Solutions include:
-
Standardized protocols : Use WHO-recommended cell lines and buffer systems .
-
Structure-activity relationship (SAR) studies : Compare analogs to isolate critical substituents (see Table 1) .
Table 1 : SAR of Piperazine-Pyridazine Derivatives
Substituent Position Modification Biological Activity (IC₅₀) Piperazine N-4 Bromophenyl 5-HT₃ antagonism: 0.8 µM Pyridazine C-3 Methyl Improved metabolic stability
Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?
- Methodological Answer : Optimization strategies include:
- Prodrug design : Introduce ester groups at the pyridazine C-6 position to enhance solubility .
- Lipinski’s rule compliance : Adjust logP (<5) via substituent modifications (e.g., replacing bromine with polar groups) .
- Microsomal stability assays : Human liver microsomes predict metabolic clearance rates .
Q. How is the environmental impact of this compound evaluated in ecotoxicology studies?
- Methodological Answer : Environmental risk assessment involves:
- Biodegradation assays : OECD 301F tests measure half-life in soil/water .
- Daphnia magna toxicity : 48-hour LC₅₀ values determine aquatic toxicity .
- QSAR modeling : Predict bioaccumulation potential based on octanol-water partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
